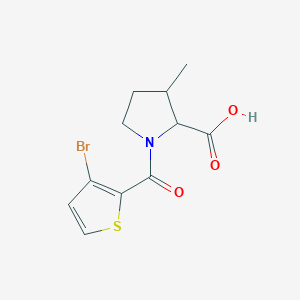
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-3-bromo-thiophene-2-carboxylic acid and is a derivative of thiophene.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a covalent inhibitor of protein kinases by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of the enzymatic activity and the downstream signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases. In vivo studies have shown that this compound has anti-tumor activity in xenograft models of human cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in water and some organic solvents, which can make it difficult to handle in some experiments.
Future Directions
There are several future directions for research on 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases that are regulated by protein kinases. Another direction is to investigate its use as a building block for the synthesis of new materials and polymers for organic electronics. Additionally, further studies are needed to elucidate the mechanism of action and the structure-activity relationships of this compound.
Synthesis Methods
The synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid involves the reaction of 3-bromo-thiophene-2-carboxylic acid with Boc-3-methylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active molecules, such as inhibitors of protein kinases, proteasome inhibitors, and anti-cancer agents. It has also been used in the synthesis of thiophene-based polymers and materials for organic electronics.
properties
IUPAC Name |
1-(3-bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-6-2-4-13(8(6)11(15)16)10(14)9-7(12)3-5-17-9/h3,5-6,8H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKWEIAKOVCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)


![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)
